molecular formula C24H29N3O5 B12492763 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate

Cat. No.: B12492763
M. Wt: 439.5 g/mol
InChI Key: HCLPJBMGIDFFLM-UHFFFAOYSA-N
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Description

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the piperazine ring: This step involves the reaction of an appropriate amine with a diketone to form the piperazine ring.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride.

    Coupling with benzoic acid derivative: The acetylated piperazine is then coupled with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate
  • Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate

Uniqueness

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate is unique due to the presence of the acetyl group on the piperazine ring, which may confer specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with molecular targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(4-ethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C24H29N3O5/c1-4-18-5-8-20(9-6-18)32-16-23(29)25-21-15-19(24(30)31-3)7-10-22(21)27-13-11-26(12-14-27)17(2)28/h5-10,15H,4,11-14,16H2,1-3H3,(H,25,29)

InChI Key

HCLPJBMGIDFFLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C

Origin of Product

United States

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